1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H13N5/c1-7-8(5-13(2)12-7)6-14-4-3-11-9(14)10/h3-5H,6H2,1-2H3,(H2,10,11) |
InChI Key |
NIDSRBMKMAEZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2C=CN=C2N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Dimethyl-1H-Pyrazole Moiety
The 1,3-dimethyl-1H-pyrazole fragment is typically synthesized through condensation and cyclization reactions involving β-diketones and hydrazine derivatives.
Starting Materials and Reaction Conditions:
- Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted under heating (110–120 °C) to form an intermediate compound (compound A) via condensation and cyclization.
- Compound A is then reacted with methylhydrazine aqueous solution and sodium hydroxide under controlled cooling (8–20 °C) to yield compound B, an intermediate containing the pyrazole ring.
- Acidification with hydrochloric acid at elevated temperatures (85–90 °C) followed by centrifugation and drying affords 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with high purity (around 98.9%).
This method is industrially scalable, with detailed mass ratios and temperature controls optimized for yield and purity.
Formation of the Imidazol-2-amine Moiety and Methanamine Linkage
While specific direct synthetic routes for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine are less commonly reported in open literature, the preparation generally involves:
Synthesis of Imidazol-2-amine:
- Imidazol-2-amine can be synthesized via cyclization of appropriate diamine and formamide derivatives or via substitution reactions on imidazole rings [general organic synthesis knowledge].
Linking Pyrazole and Imidazole Rings:
- The methanamine linker is introduced by nucleophilic substitution reactions, where the 1,3-dimethyl-1H-pyrazol-4-yl moiety bearing a reactive substituent (e.g., halomethyl) reacts with imidazol-2-amine under basic or catalytic conditions.
- Alkylation reactions using alkyl halides allow for the introduction of methyl groups and the methanamine bridge.
| Step | Reaction Type | Conditions/Notes |
|---|---|---|
| Pyrazole ring formation | Condensation/cyclization | Acidic/basic catalysis, β-diketones + hydrazines |
| Methyl group introduction | Alkylation | Alkyl halides, base, solvent (e.g., ethanol) |
| Methanamine linker formation | Nucleophilic substitution | Reaction between pyrazolylmethyl halide and imidazol-2-amine |
Industrial methods optimize these steps with catalysts to improve yields and purity.
Optimization and Catalysis
- Catalysts such as palladium or platinum complexes may be employed in substitution and alkylation steps to enhance reaction rates and selectivity.
- Solvents like ethanol or dichloromethane are commonly used to dissolve reactants and facilitate nucleophilic substitutions.
- Temperature control is critical, with typical reactions performed between ambient and moderate heating (20–100 °C) depending on the step.
Related Synthetic Insights from Analogous Compounds
- Studies on related pyrazole derivatives show that multi-step syntheses involving ring formation, substitution, and cyclization are standard.
- For example, 1,3-dimethylpyrazole analogues have been transformed into fused heterocycles via stepwise reactions involving ring opening and acid-catalyzed cyclizations, demonstrating the versatility of pyrazole chemistry.
- These methods underscore the importance of controlled reaction conditions and intermediate isolation to achieve high yields.
Summary Table of Key Preparation Steps for 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine
| Preparation Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Pyrazole ring synthesis | Condensation and cyclization of diketones and hydrazines | Ethyl acetoacetate, methylhydrazine, acid/base, 110-120 °C | 1,3-Dimethyl-1H-pyrazole intermediate |
| Imidazole ring synthesis | Cyclization or substitution on imidazole precursors | Diamines, formamide derivatives | Imidazol-2-amine core |
| Alkylation and linker formation | Nucleophilic substitution to link pyrazole and imidazole | Alkyl halides, bases, catalysts (Pd, Pt) | Final target compound |
| Purification | Centrifugation, crystallization, drying | Solvent systems (ethanol, toluene) | High purity product (>98%) |
Research Findings and Industrial Relevance
- The described synthetic routes are supported by industrial patent literature detailing large-scale preparation of pyrazole intermediates with high purity and yield.
- Optimization of reaction parameters such as temperature, reagent ratios, and catalyst choice is crucial for scalable synthesis.
- The methanamine linkage strategy is a common and effective method to connect heterocyclic rings, facilitating the synthesis of complex molecules like the target compound.
- These methods provide a robust foundation for further chemical modifications and applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in HeLa and A549 cancer cell lines, with some compounds exhibiting IC50 values below 5 µM, indicating potent activity against these malignancies .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents for conditions characterized by excessive inflammation. Dual inhibition mechanisms involving p38 MAPK and PDE4 pathways have been explored, demonstrating promising results in reducing pro-inflammatory cytokine production .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound has been assessed for antimicrobial activity. Studies suggest that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Clinical Trials
Some derivatives of this compound have progressed to clinical trials assessing their safety and efficacy in humans. These trials are crucial for understanding the pharmacokinetic properties and determining optimal dosing regimens for therapeutic applications .
Synthesis of Novel Materials
Beyond biological applications, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine serves as a building block in organic synthesis. Its unique chemical structure enables the formation of novel materials with specific electronic or optical properties, which can be utilized in various industrial applications.
Drug Formulation
The compound's stability and solubility characteristics make it a suitable candidate for drug formulation processes. Researchers are exploring its potential in creating more effective delivery systems for existing medications or as part of combination therapies aimed at enhancing treatment outcomes.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant inhibition in cancer cell lines |
| Anti-inflammatory treatments | Modulation of inflammatory pathways | |
| Antimicrobial agents | Effective against bacterial and fungal strains | |
| Pharmacology | Mechanism of action studies | Interaction with key signaling proteins |
| Clinical trial assessments | Safety and efficacy evaluations | |
| Material Science | Synthesis of novel materials | Development of materials with unique properties |
| Drug formulation | Enhanced delivery systems |
Mechanism of Action
The exact mechanism of action for 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The pyrazole and imidazole rings can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazol-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Structural Analogues with Aryl Substituents
- 4,5-Diphenyl-1H-imidazol-2-amine (CAS: 37980-29-3): Activity: Antifungal, anti-inflammatory . Key Features: Two phenyl groups at positions 4 and 5 enhance lipophilicity, improving membrane penetration.
- 5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS: 6775-40-2): Activity: Antiviral (inspired by Zhu et al. ). Key Features: A para-methylphenyl group provides moderate hydrophobicity.
Bioactive Imidazole-Pyrazole Hybrids
- 3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine (CAS: 1005694-00-7): Structure: Combines benzimidazole and pyrazole rings. Activity: Not explicitly reported, but benzimidazole derivatives are known for antimicrobial activity . Comparison: The target compound’s pyrazole is directly methyl-linked to imidazole, whereas this hybrid features a fused benzimidazole system, likely altering π-π stacking interactions .
Serotonin Receptor Modulators
- 4-Methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine (24i): Activity: High 5-HT₆ receptor affinity, reverses scopolamine-induced cognitive impairment in rats . Key Features: A sulfonylindole group enhances selectivity over other serotonin receptors.
Anti-Biofilm Agents
- 4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine :
Agrochemical Metabolites
- Imidacloprid-guanidine-olefin (1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine):
Table 1: Comparative Overview of Key Compounds
Biological Activity
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, alongside relevant research findings and case studies.
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 180.22 g/mol
- CAS Number : 112945-52-5
Biological Activity Overview
The compound has been studied for various biological activities, primarily:
- Anti-inflammatory effects
- Anticancer properties
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine, exhibit significant anti-inflammatory activity. A notable study synthesized a library of pyrazolo[1,5-a]quinazolines and assessed their ability to inhibit LPS-induced NF-kB/AP-1 reporter activity. Compounds in this category showed IC₅₀ values ranging from 4.8 to 30.1 µM, indicating promising anti-inflammatory potential .
Case Study: Inhibition of NF-kB/AP-1 Activity
A specific derivative demonstrated a dose-dependent inhibition of NF-kB/AP-1 activity with an IC₅₀ value of 49.3 µM, highlighting the compound's efficacy in modulating inflammatory pathways .
Anticancer Activity
The anticancer properties of the compound have been evaluated against various cancer cell lines. Research indicates that it exhibits cytotoxic effects through mechanisms such as apoptosis and autophagy.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 0.01 | Apoptosis |
| 2 | NCI-H460 | 0.03 | Autophagy |
| 3 | A549 | 26 | Growth inhibition |
| 4 | Hep-2 | 3.25 | Cytotoxicity |
| 5 | P815 | 17.82 | Cytotoxicity |
This table summarizes the cytotoxic effects observed in various studies, showcasing the compound's potential as an anticancer agent against different cell lines .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Research has indicated that specific substitutions on the pyrazole ring significantly influence potency against cancer cells and inflammatory pathways .
Key Findings:
- Compounds with a primary amide group at position 3 showed enhanced anti-inflammatory activity.
- Modifications in the imidazole ring also impacted anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
